molecular formula C7H10F3NO2 B2465622 N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide CAS No. 1011460-56-2

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide

Cat. No. B2465622
Key on ui cas rn: 1011460-56-2
M. Wt: 197.157
InChI Key: RHGDPFJEXLFYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085576B2

Procedure details

To a solution of N,O-dimethyl hydroxylamine hydrochloride (0.48 g, 4.87 mmol, Aldrich) in DMF (15 mL, Aldrich) was added triethylamine (0.68 mL, 4.87 mmol, Aldrich). After completed addition the reaction was stirred at RT for 5 min. 1-trifluoromethylcyclopropane-1-carboxylic acid (0.5 g, 3.24 mmol, Alfa Aesar, A Johnson Matthey Company) was added and the reaction was stirred at room temperature for 1 min. The reaction was cooled to 0° C. and propylphosphonic anhydride solution (50 wt. % in DMF; 3.10 mL, 4.87 mmol, Acros Organics) was added dropwise. The resulting mixture was stirred at room temperature for 5 days. The reaction was quenched with saturated NaHCO3 and stirred at RT for 5 min. The reaction was extracted with diethyl ether (2×40 mL) and the combined organic extracts were washed with saturated ammonium chloride, water, dried over MgSO4, and concentrated to give 229 mg of the title compound as a light yellow liquid. MS (ESI, positive ion) m/z: 198.1 (M+H).
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
propylphosphonic anhydride
Quantity
3.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(CC)CC)C.[F:13][C:14]([F:22])([F:21])[C:15]1([C:18](O)=[O:19])[CH2:17][CH2:16]1.CCCP(=O)=O>CN(C=O)C>[CH3:5][O:4][N:3]([CH3:2])[C:18]([C:15]1([C:14]([F:22])([F:21])[F:13])[CH2:17][CH2:16]1)=[O:19] |f:0.1|

Inputs

Step One
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
0.48 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0.68 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1(CC1)C(=O)O)(F)F
Step Three
Name
propylphosphonic anhydride
Quantity
3.1 mL
Type
reactant
Smiles
CCCP(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition the reaction
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 1 min
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NaHCO3
STIRRING
Type
STIRRING
Details
stirred at RT for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with diethyl ether (2×40 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated ammonium chloride, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CON(C(=O)C1(CC1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 229 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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